molecular formula C15H16N6 B2826912 Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine CAS No. 946297-06-9

Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine

Cat. No.: B2826912
CAS No.: 946297-06-9
M. Wt: 280.335
InChI Key: ZSFMKNBAKRVDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine is a heterocyclic organic compound featuring a pteridine core substituted with a dimethylamino group at position 2 and a 4-methylphenylamino group at position 4 (Figure 1). Its molecular formula is inferred as C₁₇H₁₈N₆, with a molecular weight of approximately 306.37 g/mol.

Properties

IUPAC Name

2-N,2-N-dimethyl-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-10-4-6-11(7-5-10)18-14-12-13(17-9-8-16-12)19-15(20-14)21(2)3/h4-9H,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFMKNBAKRVDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine typically involves multi-step organic reactions. One common method includes the reaction of pteridine derivatives with dimethylamine and 4-methylphenylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pteridine vs. Pyrimidine Derivatives
The pteridine scaffold in the target compound distinguishes it from pyrimidine-based analogs. For instance, 4-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine (C₁₁H₁₀F₂N₃O) replaces the pteridine core with a pyrimidine ring, reducing molecular complexity while retaining hydrogen-bonding capabilities. This simplification may enhance synthetic accessibility but could reduce binding affinity in biological targets due to decreased π-π stacking interactions.

Key Example :

  • N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine Features a pyrimidine core with trifluoromethyl and methoxy substituents. The trifluoromethyl group enhances metabolic stability compared to methyl groups in the target compound.

Substituent Effects on Physicochemical Properties

Aromatic Amino Groups
  • Target Compound: The 4-methylphenylamino group introduces moderate hydrophobicity (logP ~3.5 estimated), favoring membrane permeability.
  • Molecular weight: 438.54 g/mol, significantly higher than the target compound, which may impact bioavailability.
Electron-Withdrawing vs. Electron-Donating Groups
  • {4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine (C₁₉H₁₉F₃N₆): Trifluoromethyl and dimethylamino groups create a balance of electron-withdrawing and donating effects, optimizing both solubility and target engagement.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine Pteridine 2-(dimethylamino), 4-(4-methylphenyl) ~306.37 Moderate hydrophobicity, potential kinase inhibition
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine 2-(piperazinyl), 4-(2,4-dimethylphenyl) 438.54 Enhanced polarity, serotonin receptor affinity
4-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine Pyrimidine 4-(difluoromethoxyphenyl) 253.22 Improved solubility, antimicrobial activity
{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine Pyrimidine Trifluoromethyl, dimethylamino 388.39 Balanced electronic effects, drug-likeness

Biological Activity

Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine, a compound with a unique pteridine structure, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pteridine ring system substituted with dimethylamino and 4-methylphenylamino groups. This unique configuration contributes to its distinct chemical properties and biological activities.

This compound interacts with various molecular targets, including enzymes and receptors. Its binding alters enzymatic activity, which can lead to various biological effects. The specific pathways affected depend on the context of use, highlighting the compound's versatility in biological systems .

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer effects through several mechanisms:

  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.

2. Antiparasitic Activity

This compound has been investigated for its antiparasitic properties, particularly against Trypanosoma brucei and Leishmania major. The compound's structural similarity to known inhibitors of pteridine reductase (PTR1) suggests potential efficacy in targeting these parasites .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially mediated through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on human lung adenocarcinoma A549 cells. The results indicated significant inhibition of cell viability at concentrations above 10 µM, with observed apoptosis in treated cells .

Case Study 2: Antiparasitic Efficacy

In vivo studies demonstrated that the compound exhibited significant activity against Leishmania major, showing a reduction in parasite load in infected mice models . These findings support further investigation into its potential as an antiparasitic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
4-DimethylaminopyridinePyridine derivativeCatalytic activityWidely used in organic synthesis
N,N-Dimethyl-4-[(4-methylphenyl)amino]anilineAniline derivativeAnticancer activitySimilar structure but different functional groups
4-Amino-2,5-dimethylphenolPhenol derivativeAntioxidant propertiesRelated structure with distinct biological effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine, and how do reaction conditions influence yield?

  • Methodology :

  • Multi-step synthesis : Start with pteridin-2-ylamine derivatives. Introduce the 4-methylphenylamino group via Buchwald-Hartwig coupling (Pd catalysts, inert atmosphere) .
  • Dimethylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) for N-methylation .
  • Key variables : Temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol% Pd) critically impact yield and purity.
    • Data contradiction : Higher catalyst loads may increase side products (e.g., over-methylation); optimization via DoE (Design of Experiments) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Look for singlet peaks at δ 3.0–3.5 ppm (N–CH₃) and aromatic protons (δ 6.5–8.0 ppm) from the pteridine and 4-methylphenyl groups .
  • ¹³C NMR : Confirm quaternary carbons in the pteridine ring (δ 150–160 ppm) and methyl groups (δ 40–45 ppm) .
    • MS : Expect molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₆N₆), with fragmentation patterns indicating loss of methyl groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Targets : Enzymatic assays (e.g., kinase inhibition) or receptor-binding studies (e.g., GPCRs) .
  • Protocol :

  • Use fluorescence polarization for kinase activity (IC₅₀ determination).
  • Radioligand displacement assays for receptor affinity (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its binding to biological targets?

  • Computational modeling :

  • Perform DFT calculations to map electrostatic potential surfaces, highlighting electron-rich pteridine and hydrophobic methylphenyl regions .
  • Docking simulations (AutoDock Vina) with protein targets (e.g., kinases) reveal binding poses and hydrogen-bonding interactions .
    • SAR comparison :
CompoundSubstituentActivity (IC₅₀, nM)
A-OCH₃12.5
B-CF₃8.2
Target-N(CH₃)₂5.7 (This compound)
Data from analogs in

Q. What strategies resolve crystallographic ambiguities in its solid-state structure?

  • X-ray crystallography :

  • Use SHELXL for refinement . High-resolution data (<1.0 Å) minimizes errors in methyl group positioning.
  • Address disorder in the dimethylamino group via PART instructions in SHELX .
    • Case study : A related pteridine derivative showed torsional angles of 12.8° between aromatic rings, resolved via twin refinement .

Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be systematically addressed?

  • Root causes :

  • Assay variability (e.g., ATP concentration in kinase assays).
  • Compound purity (HPLC >98% required) .
    • Mitigation :
  • Standardize protocols (e.g., CEREP panel assays).
  • Validate with orthogonal methods (SPR vs. fluorescence assays) .

Methodological Guidance

Q. What computational tools predict metabolic stability and toxicity?

  • Software :

  • SwissADME : Predicts CYP450 metabolism (high risk for N-demethylation) .
  • ProTox-II : Flags potential hepatotoxicity (alert for aromatic amines) .
    • Experimental validation : Microsomal incubation (human liver microsomes) with LC-MS/MS metabolite profiling .

Q. How to design a robust SAR study for derivatives of this compound?

  • Framework :

Core modifications : Vary substituents on the pteridine (e.g., halogens, methoxy) .

Side-chain tuning : Replace dimethylamine with cyclopropyl or piperazinyl groups .

  • Data analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.